3-Amino-4-methoxybenzenesulfonic acid

Description

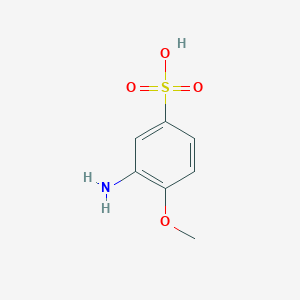

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIOATBXVNLPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167860-86-8 | |

| Record name | 2-Aminoanisole-4-sulfonic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167860-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059171 | |

| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-42-0 | |

| Record name | 2-Aminoanisole-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine-p-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHOXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC28556HZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Amino-4-methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). This compound, also known as o-anisidine-4-sulfonic acid, is a valuable intermediate in the synthesis of various organic molecules, including dyes and potential pharmaceutical agents.[1][2] This document outlines a plausible synthetic route via the sulfonation of 2-methoxyaniline (o-anisidine), presents key physicochemical properties, and discusses the available characterization data. Due to the limited availability of public experimental spectral data, predicted spectroscopic data is provided for reference.

Physicochemical Properties

This compound is an off-white crystalline powder.[2] In its solid state, it exists as a zwitterion, 3-ammonio-4-methoxybenzenesulfonate.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₄S | [3][4] |

| Molecular Weight | 203.22 g/mol | [3][4] |

| CAS Number | 98-42-0 | [3][4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 305 °C (decomposition) | [5] |

| Purity | Typically ≥98% |

Synthesis Protocol

The synthesis of this compound is most directly achieved through the electrophilic sulfonation of 2-methoxyaniline (o-anisidine). The following protocol is a detailed, generalized procedure based on established methods for the sulfonation of aromatic amines and related compounds.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Procedure

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with temperature controller

-

Büchner funnel and flask

-

Vacuum source

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully place a molar excess of concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood.

-

Addition of Reactant: Cool the sulfuric acid in an ice bath. Slowly add 2-methoxyaniline dropwise to the cooled, stirring sulfuric acid, ensuring the temperature is maintained below 20°C.

-

Heating: After the addition is complete, gradually heat the reaction mixture to 100-110°C. Maintain this temperature for several hours with continuous stirring to ensure the completion of the sulfonation reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any remaining acid. The product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would likely appear as complex multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The amino and sulfonic acid protons would be broad singlets with variable chemical shifts depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would be expected in the range of 110-150 ppm. The methoxy carbon would appear around 55-60 ppm. |

| FTIR (cm⁻¹) | Expected characteristic peaks include: N-H stretching (amine) around 3300-3500, C-H stretching (aromatic and methyl) around 2850-3100, S=O stretching (sulfonic acid) around 1030-1060 and 1150-1200, and C-O stretching (ether) around 1230-1270. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 203.03. Common fragmentation patterns would involve the loss of SO₃ (80) and CH₃ (15). |

Note: The predicted data is for informational purposes and should be confirmed by experimental analysis.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. While experimental characterization data is limited, the provided physical properties and predicted spectral data serve as a useful reference for researchers. Further experimental investigation is warranted to fully elucidate the spectroscopic characteristics of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0) is an organosulfur compound that holds significance as a chemical intermediate, particularly in the synthesis of azo dyes. Structurally, it is a substituted aromatic compound featuring an amino group, a methoxy group, and a sulfonic acid group attached to a benzene ring. In its solid state, it exists as a zwitterion, specifically as 3-ammonio-4-methoxybenzenesulfonate. Understanding its physicochemical properties is crucial for its application in synthesis, for predicting its behavior in various chemical and biological systems, and for ensuring safe handling and storage. This guide provides a comprehensive overview of its core properties, outlines standard experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are essential for predicting its reactivity, solubility, and interactions.

| Property | Value | Reference(s) |

| CAS Number | 98-42-0 | [1][2] |

| Molecular Formula | C₇H₉NO₄S | [2][3] |

| Molecular Weight | 203.22 g/mol | [1][2] |

| Melting Point | 305 °C (decomposes) | [1] |

| Appearance | Solid | - |

| Acidity (pKa) | Sulfonic acids are strongly acidic, with pKa values typically ranging from -1 to -2.[4][5] | [4][5] |

| Solubility | The presence of the polar sulfonic acid group suggests good solubility in water.[4] | [4] |

Chemical Structure and Identifiers

A compound's identity is unequivocally established through its structural representation and standardized chemical identifiers.

| Identifier | Type | Value | Reference(s) |

| IUPAC Name | Systematic Name | This compound | - |

| Synonyms | Common Names | 4-Methoxymetanilic acid, o-Anisidine-4-sulfonic acid | [1] |

| SMILES | 2D Structure | COc1ccc(cc1N)S(O)(=O)=O | [1] |

| InChI | Standard Identifier | 1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | [1] |

| InChI Key | Hashed Identifier | FLIOATBXVNLPLK-UHFFFAOYSA-N | [1] |

Spectroscopic Data

| Spectroscopy Type | Expected Features for this compound | Reference Data: 3-Amino-4-methoxybenzoic acid [6] |

| ¹H NMR | Aromatic protons (3H), methoxy protons (~3.8 ppm, s, 3H), amino protons (broad, 2H). | ¹H NMR spectra are available in spectral databases like SpectraBase.[6] |

| ¹³C NMR | Aromatic carbons (6 signals), methoxy carbon (~55-60 ppm). | ¹³C NMR spectra are available in spectral databases. |

| IR Spectroscopy | N-H stretching (amine, ~3300-3500 cm⁻¹), S=O stretching (sulfonic acid, ~1030-1060 and 1150-1200 cm⁻¹), O-H stretching (sulfonic acid, broad, ~2500-3300 cm⁻¹), C-O stretching (ether, ~1200-1275 cm⁻¹). | IR spectra (KBr wafer, ATR) are available in spectral databases.[6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (203.22 m/z). | GC-MS data shows a top peak at 167 m/z.[6] |

Experimental Protocols

The following sections describe generalized, standard laboratory methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard procedure.

-

Sample Preparation : A small amount of the dry, crystalline sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Instrumentation : The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range is typically narrow. For this compound, decomposition is observed at 305 °C.[1]

Solubility Assessment

A qualitative or quantitative assessment of solubility is fundamental for handling and application. The shake-flask method is commonly used for quantitative determination.

-

Equilibrium : An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The resulting saturated solution is filtered to remove any undissolved solid.

-

Quantification : The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is expressed in units like g/L or mol/L.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

The solution is transferred to an NMR tube.

-

The tube is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed structural information.

-

-

Infrared (IR) Spectroscopy :

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

-

The IR spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Mandatory Visualizations

Logical Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis pathway for this compound, starting from a common precursor. This represents a logical chemical transformation sequence.

Analytical Workflow for Purity Assessment

This diagram outlines a standard analytical workflow for confirming the identity and assessing the purity of a synthesized batch of the target compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Aspect | Information | Reference(s) |

| GHS Pictograms | Corrosion, Exclamation Mark | |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction. | [1] |

| Precautionary Statements | P260, P272, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, suitable respirator (e.g., type P3). | [1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Classified under Storage Class 8A (Combustible corrosive hazardous materials). | [1] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

3-Amino-4-methoxybenzenesulfonic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzenesulfonic acid, a key chemical intermediate. This document details its chemical identity, structural information, physical and chemical properties, synthesis protocols, and significant applications in various industries.

Chemical Identity and Molecular Structure

This compound, also known as o-anisidine-4-sulfonic acid, is an organic aromatic compound. It features an amino group, a methoxy group, and a sulfonic acid group substituted on a benzene ring.

Molecular Formula: C₇H₉NO₄S[3][4][5]

Molecular Structure:

References

Spectroscopic Analysis of 3-Amino-4-methoxybenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). Due to the limited availability of public, experimentally-derived spectroscopic data for this specific compound, this document focuses on predicting the expected spectral features based on its chemical structure. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and quality control of this compound in research and drug development settings. This guide is intended to serve as a practical resource for scientists and researchers, enabling them to anticipate spectral outcomes and implement robust analytical methodologies.

Introduction

This compound is an aromatic organic compound containing amino, methoxy, and sulfonic acid functional groups. Its chemical structure suggests its potential utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and thorough characterization of this molecule is paramount for its application in any field, particularly in drug development where purity, identity, and stability are critical. Spectroscopic techniques such as NMR, IR, and MS are fundamental to achieving this level of characterization.

This document presents a predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. Furthermore, it provides standardized, detailed experimental protocols that can be adopted by researchers to obtain high-quality spectroscopic data for this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the functional groups present in the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Singlet | 3H | Methoxy group (-OCH₃) protons |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | Amino group (-NH₂) protons |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic proton ortho to the amino group |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Aromatic proton meta to the amino group |

| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic proton ortho to the sulfonic acid group |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | Sulfonic acid (-SO₃H) proton |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | Methoxy carbon (-OCH₃) |

| ~ 110 - 115 | Aromatic C-H (ortho to -NH₂) |

| ~ 118 - 122 | Aromatic C-H (meta to -NH₂) |

| ~ 125 - 130 | Aromatic C-H (ortho to -SO₃H) |

| ~ 135 - 140 | Aromatic C-SO₃H |

| ~ 145 - 150 | Aromatic C-NH₂ |

| ~ 150 - 155 | Aromatic C-OCH₃ |

Predicted Fourier-Transform Infrared (FT-IR) Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching of the methoxy group |

| 1620 - 1580 | Strong | N-H bending of the amino group |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1260 - 1200 | Strong | Asymmetric S=O stretching of the sulfonic acid group |

| 1180 - 1120 | Strong | C-O stretching of the aryl ether |

| 1080 - 1030 | Strong | Symmetric S=O stretching of the sulfonic acid group |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 700 - 600 | Medium | S-O stretching of the sulfonic acid group |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Interpretation |

| 203 | Molecular ion [M]⁺ |

| 188 | [M - CH₃]⁺ |

| 124 | [M - SO₃H]⁺ |

| 109 | [M - SO₃H - CH₃]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Due to the presence of the acidic sulfonic acid group and the basic amino group, the compound may have limited solubility in common NMR solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable internal standard are recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

If using D₂O, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added. For DMSO-d₆, the residual solvent peak can be used as a reference.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of finely ground this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Ensure the sample of this compound is pure and dry.

-

For analysis by a direct insertion probe, a small amount of the solid sample (less than 1 mg) is placed in a capillary tube.

-

For analysis coupled with Gas Chromatography (GC-MS), the sample must be derivatized to increase its volatility, for example, by esterification of the sulfonic acid and acylation of the amino group.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source.

-

The standard electron energy for EI is 70 eV.[1]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

The data system will generate a mass spectrum showing the relative abundance of different fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Logic flow for structure elucidation.

Conclusion

While experimentally obtained spectra for this compound are not widely published, this guide provides a robust framework for its spectroscopic analysis. The predicted data serves as a valuable reference for researchers, and the detailed experimental protocols offer a standardized approach to obtaining high-quality data. The application of these spectroscopic methods is crucial for confirming the identity, purity, and structure of this compound, thereby ensuring its suitability for its intended applications in research and development.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-4-methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methoxybenzenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and manufacturing processes. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in different solvents and under various environmental conditions. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the compound's expected behavior based on its chemical structure and provides detailed experimental protocols for researchers to determine these properties empirically.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₇H₉NO₄S.[1] It possesses three functional groups attached to a benzene ring: an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H).

| Property | Value | Reference |

| CAS Number | 98-42-0 | [1][2] |

| Molecular Formula | C₇H₉NO₄S | [1] |

| Molecular Weight | 203.22 g/mol | [2] |

| Melting Point | 305 °C (decomposes) | [2] |

| Appearance | Solid | [1] |

In the solid state, this compound likely exists as a zwitterion, with the acidic sulfonic acid group protonating the basic amino group. This internal salt formation significantly influences its physical properties, including its high melting point and its solubility characteristics.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar (amino and sulfonic acid) and non-polar (benzene ring and methoxy group) moieties. As with other amino acids, its solubility is expected to be highly dependent on the pH of the medium and the polarity of the solvent.

Anticipated Solubility in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately soluble, pH-dependent | The presence of the highly polar amino and sulfonic acid groups suggests good affinity for water. Solubility is expected to be lowest at its isoelectric point and increase in acidic or alkaline solutions due to salt formation. |

| Methanol/Ethanol | Sparingly soluble to soluble | These polar protic solvents can interact with the polar functional groups, but the presence of the benzene ring may limit high solubility. |

| Acetone | Sparingly soluble | As a polar aprotic solvent, acetone is less effective at solvating the zwitterionic form compared to protic solvents. |

| Ethyl Acetate | Poorly soluble | The lower polarity of ethyl acetate makes it a poor solvent for the highly polar this compound. |

| Hexane/Toluene | Insoluble | These non-polar solvents are not expected to dissolve the polar, zwitterionic compound. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the isothermal equilibrium method.

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the determined concentration and express it in appropriate units (e.g., mg/mL, mol/L).

Stability Profile

The stability of this compound can be influenced by several factors, including pH, temperature, and exposure to light. Understanding its degradation pathways is crucial for establishing appropriate storage and handling conditions.

Anticipated Stability under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| pH | Stable in neutral and mildly acidic conditions. Potential for degradation in strongly acidic or alkaline conditions. | In strong acid, desulfonation may occur. In strong base, degradation of the amino or methoxy group is possible. |

| Temperature | Stable at ambient temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition is likely to occur at temperatures approaching its melting point. |

| Light | Potentially susceptible to photodegradation. | Aromatic amines can be susceptible to oxidation upon exposure to UV light. |

Experimental Protocol for Stability Studies (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the diagram above. Include a control sample stored under normal conditions.

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

-

Determine the degradation kinetics under each stress condition.

-

Recommended Analytical Method for Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of this compound in both solubility and stability studies.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally, likely in the 250-300 nm range). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific quantitative data remains to be established through empirical studies, the provided experimental protocols offer a clear roadmap for researchers to generate this critical information. A systematic approach to determining solubility and stability will enable the effective and reliable use of this compound in various scientific and industrial applications.

References

In-Depth Technical Guide: Health and Safety Information for 3-Amino-4-methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals handling this substance in research and development settings.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Methoxymetanilic acid, 2-Aminoanisole-4-sulfonic acid |

| CAS Number | 98-42-0 |

| Molecular Formula | C₇H₉NO₄S |

| Molecular Weight | 203.22 g/mol [1] |

| Appearance | Solid |

| Melting Point | 305 °C (decomposes) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and sensitizing properties.

GHS Classification Summary [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Exclamation Mark

Toxicological Information

A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound. The primary toxicological concerns are its corrosive effects on the skin and eyes and its potential to cause skin sensitization.

Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed methodologies for key experiments used to assess the hazards identified.

Skin Corrosion: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 431)

This test method provides a procedure for the hazard identification of corrosive chemicals.

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are identified by their ability to cause cell death in the epidermis. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then quantified spectrophotometrically.

Methodology:

-

Tissue Preparation: Three-dimensional RhE tissues are received and pre-incubated in a maintenance medium.

-

Test Substance Application: The test substance is applied uniformly to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (a known corrosive substance) are also applied to separate tissues.

-

Exposure: The tissues are exposed to the test substance for a defined period.

-

Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.

-

MTT Assay: The tissues are incubated with MTT solution. Viable cells will reduce the MTT into a blue formazan precipitate.

-

Extraction: The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Analysis: The percentage of viable cells is calculated relative to the negative control. A substance is identified as corrosive if the cell viability falls below a certain threshold.

Skin Sensitization: In Chemico Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

This assay is the initial step in assessing the skin sensitization potential of a chemical.

Principle: The DPRA quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides following incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).

Methodology:

-

Preparation of Solutions: Solutions of the test chemical and the cysteine- and lysine-containing peptides are prepared in a suitable solvent.

-

Incubation: The test chemical and peptide solutions are incubated together for a specified time under controlled conditions.

-

Sample Analysis: After incubation, the concentration of the remaining peptides in each sample is determined using HPLC with a gradient elution system and UV detection.

-

Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. Based on the depletion values, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which informs the assessment of its skin sensitization potential.

Handling and Safety Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Keep containers tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: May emit toxic fumes under fire conditions.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.

Visualizations

Caption: Hazard Communication Workflow for this compound.

Caption: Exposure and First Aid Response Pathway.

References

An In-depth Technical Guide to the Known Isomers of Aminomethoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of aminomethoxybenzenesulfonic acid, a class of organic compounds with significance in various chemical and pharmaceutical research areas. This document outlines their chemical structures, physicochemical properties, synthesis methodologies, and known biological relevance.

Introduction to Aminomethoxybenzenesulfonic Acid Isomers

Aminomethoxybenzenesulfonic acid (C₇H₉NO₄S) is an aromatic sulfonic acid characterized by the presence of an amino (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group attached to a benzene ring. The relative positions of these three substituents give rise to a number of positional isomers, each with unique chemical and physical properties. These isomers are valuable as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Their distinct characteristics can influence reaction kinetics, product yields, and biological activity in drug discovery and development.

Positional Isomers of Aminomethoxybenzenesulfonic Acid

There are 18 possible positional isomers of aminomethoxybenzenesulfonic acid. The systematic naming and chemical structures of these isomers are presented below. The isomers are grouped based on the position of the amino group.

Group 1: 2-Amino Isomers

-

2-Amino-3-methoxybenzenesulfonic acid

-

2-Amino-4-methoxybenzenesulfonic acid

-

2-Amino-5-methoxybenzenesulfonic acid

-

2-Amino-6-methoxybenzenesulfonic acid

Group 2: 3-Amino Isomers

-

3-Amino-2-methoxybenzenesulfonic acid

-

3-Amino-4-methoxybenzenesulfonic acid

-

3-Amino-5-methoxybenzenesulfonic acid

Group 3: 4-Amino Isomers

-

4-Amino-2-methoxybenzenesulfonic acid

-

4-Amino-3-methoxybenzenesulfonic acid

-

4-Amino-5-methoxybenzenesulfonic acid

The following sections will focus on the isomers for which synthesis and property data are available in the scientific literature.

Physicochemical Properties of Known Isomers

The following table summarizes the key physicochemical properties of several known isomers of aminomethoxybenzenesulfonic acid. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-methoxybenzenesulfonic acid | 13244-33-2 | C₇H₉NO₄S | 203.22 | >300 |

| This compound | 98-42-0 | C₇H₉NO₄S | 203.22 | 305 (dec.)[1] |

| 5-Amino-2-methoxybenzenesulfonic acid | 6470-17-3 | C₇H₉NO₄S | 203.22 | 314-318 |

| 4-Amino-3-methoxybenzenesulfonic acid | 6472-58-8 | C₇H₉NO₄S | 203.22 | Not Available |

| 3-Amino-5-methoxybenzenesulfonic acid | 74165-74-5 | C₈H₉NO₃ | 167.16 | 180-185 |

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of specific isomers are critical for their application in research and development. Below are outlined synthesis protocols for selected isomers based on available literature.

Synthesis of 2-Amino-5-methoxybenzenesulfonic acid

A reported synthesis method for 2-amino-5-methoxybenzenesulfonic acid involves a multi-step process starting from phenol.[2]

Experimental Protocol:

-

Nitration of Phenol: To a 500 mL three-necked flask containing 90g of phenol and 50 mL of water, slowly add 13 mL of 70% sulfuric acid and 6g of sodium nitrate. Maintain the reaction temperature at 13°C to yield p-nitrophenol.

-

Reduction of p-Nitrophenol: The p-nitrophenol is then reduced to p-aminophenol using zinc powder and hydrochloric acid.

-

Sulfonation of p-Aminophenol: To the resulting p-aminophenol, add 50-80 mL of 90% concentrated sulfuric acid dropwise (20-40 drops per minute) with continuous stirring. After the addition is complete, add 0.1-0.3g of a suitable reagent (referred to as "Aladdin reagent" in the patent) and adjust the temperature to 35-40°C and pressure to 1.2-1.5 MPa. The reaction is carried out for 1-1.5 hours to yield 2-amino-5-hydroxybenzenesulfonic acid.[2]

-

Formation of Sodium Salt: The 2-amino-5-hydroxybenzenesulfonic acid is dissolved in a 15% sodium hydroxide solution and heated to 50-55°C for 20-25 minutes to form sodium 2-amino-5-hydroxyphenoxide-sulfonate.

-

Methylation: To the sodium salt, add 5-10 mL of methyl iodide (CH₃I) and stir at room temperature for 30-40 minutes to obtain sodium 2-amino-5-methoxybenzenesulfonate.

-

Acidification: The resulting sodium salt is heated to 105-115°C, and 40-80 mL of 65% sulfuric acid is slowly added. The reaction is maintained for 50-70 minutes.

-

Isolation: The reaction mixture is cooled in an ice bath to 5-7°C to crystallize the product, which is then isolated by filtration and drying to yield 2-amino-5-methoxybenzenesulfonic acid.[2]

Synthesis Workflow for 2-Amino-5-methoxybenzenesulfonic acid

Biological Activity and Drug Development Applications

For instance, derivatives of these isomers are important in the synthesis of antipsychotic drugs. Specifically, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, a derivative of the 4-amino-2-methoxy isomer, is a crucial intermediate in the production of amisulpride, a medication used to treat schizophrenia.[3][4]

The general synthetic utility of these isomers in creating more complex molecules with potential therapeutic applications is an active area of research. The amino and sulfonic acid groups provide reactive handles for further chemical modifications, allowing for the generation of libraries of compounds for drug screening.

Logical Relationships in Synthesis and Application

The isomers of aminomethoxybenzenesulfonic acid serve as foundational building blocks in medicinal chemistry. The strategic placement of the functional groups on the benzene ring dictates the subsequent synthetic transformations and ultimately the biological properties of the final products.

Logical Workflow: From Isomer to Drug Candidate

Conclusion

The isomers of aminomethoxybenzenesulfonic acid represent a versatile class of chemical compounds with significant potential in synthetic chemistry and drug discovery. This guide has provided an overview of their structures, known properties, and synthesis. Further research into the biological activities of the lesser-known isomers could unveil new therapeutic applications. The detailed experimental protocols and structured data presented herein aim to support researchers and scientists in their ongoing and future work with these valuable chemical entities.

References

- 1. This compound 98 98-42-0 [sigmaaldrich.com]

- 2. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]

- 3. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

A Technical Guide to High-Purity 3-Amino-4-methoxybenzenesulfonic Acid for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Availability, Quality Benchmarks, and Applications in Pharmaceutical Research

Introduction

3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0), also known as o-Anisidine-4-sulfonic acid, is a critical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its unique structure, featuring an amino group, a methoxy group, and a sulfonic acid group on a benzene ring, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of commercially available high-purity this compound, focusing on key quality parameters, analytical methodologies, and its applications in drug development, particularly in the synthesis of antiviral and P2 receptor antagonist compounds.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, with purity levels being a key differentiator for research and pharmaceutical applications. High-purity grades are essential to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity Specification | Available Quantities |

| Sigma-Aldrich (Merck) | 157031 | ≥98%[1][2] | 25 g, Bulk inquiries |

| Clinivex | Not specified | High Purity (details available on request) | Inquire for details |

| Santa Cruz Biotechnology | sc-238450 | Inquire for details | Inquire for details |

| RK Synthesis Ltd. | Not specified | ≥99.00% (by HPLC), ≥90.00% (by Nitrite Value)[3] | Inquire for details |

| USBio | 160432 | Highly Purified[4] | 10 g |

Note: Purity specifications can vary by batch. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

-

Appearance: White to off-white or pinkish-white crystalline powder[3]

Synthesis of High-Purity this compound

The synthesis of high-purity this compound typically involves the sulfonation of o-anisidine (2-methoxyaniline). A general synthetic approach is outlined below. It is important to note that specific reaction conditions and purification methods employed by commercial suppliers are often proprietary.

A patented method for the production of a related compound, 5-methoxy-2-aminobenzene-1-sulfonic acid, involves the reaction of p-anisidine with sulfamic acid in the presence of sulfuric acid at elevated temperatures (160-200 °C).[8] While not identical, this process illustrates a common industrial approach to the sulfonation of anisidine derivatives. The purification of the final product is critical to achieve the high purity required for pharmaceutical applications and may involve recrystallization or other chromatographic techniques.

The general workflow for the synthesis and purification can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of this compound is paramount. The following are general experimental protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A specification sheet from RK Synthesis Ltd. indicates a minimum purity of 99.00% by HPLC.[3]

-

Method: A reverse-phase HPLC method can be employed.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like formic acid is recommended.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks.

Nitrite Titration

This classical titration method is used to determine the percentage of the primary aromatic amine.

-

Principle: The amino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and an acid) in a diazotization reaction. The endpoint is detected potentiometrically or with an indicator.

-

Procedure (General):

-

A precisely weighed sample of the sulfonic acid is dissolved in an appropriate solvent (e.g., water or dilute acid).

-

The solution is cooled in an ice bath.

-

A standardized solution of sodium nitrite is slowly added with constant stirring.

-

The endpoint is determined, and the purity is calculated based on the stoichiometry of the reaction. A specification sheet from RK Synthesis Ltd. indicates a minimum purity of 90.00% by nitrite value on a 100% basis.[3]

-

Applications in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds.

Antiviral Agents (Influenza Virus Inhibitors)

Clinivex notes that this compound is used in the synthesis of novel influenza virus inhibitors.[5] While specific publicly available synthetic routes from this exact starting material to approved influenza drugs are limited, its structural motifs are relevant to the development of various antiviral compounds. The amino and sulfonic acid groups provide handles for further chemical modification to build more complex molecules that can interact with viral targets.

P2 Receptor Antagonists

The preparation of P2 receptor antagonists is another cited application for this compound.[5] P2 receptors are involved in a variety of physiological processes, and their antagonists are being investigated for the treatment of conditions such as chronic pain, inflammation, and thrombosis. The sulfonic acid group in this compound can mimic the phosphate groups of the endogenous ligands (ATP/ADP) for P2 receptors, making it a valuable scaffold for the design of antagonists.

The logical progression from this starting material to a potential drug candidate can be visualized as follows:

Caption: Logical workflow for the development of a drug candidate from this compound.

Conclusion

High-purity this compound is a commercially available and valuable building block for pharmaceutical research and development. Researchers and drug development professionals should carefully consider the purity specifications from various suppliers and request lot-specific Certificates of Analysis to ensure the quality of their starting materials. The established analytical methods, such as HPLC and nitrite titration, provide robust means for quality control. The utility of this compound in the synthesis of potential antiviral and P2 receptor antagonist therapies underscores its importance in medicinal chemistry. Further research into novel synthetic applications of this versatile intermediate is likely to yield new therapeutic agents.

References

- 1. 3-氨基-4-甲氧基苯磺酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. rksynthesis.com [rksynthesis.com]

- 4. usbio.net [usbio.net]

- 5. theclinivex.com [theclinivex.com]

- 6. scbt.com [scbt.com]

- 7. indiamart.com [indiamart.com]

- 8. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]

Unveiling a Cornerstone of Chemical Synthesis: A Technical Guide to 3-Amino-4-methoxybenzenesulfonic Acid

For Immediate Release

This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0), a pivotal intermediate in the chemical and pharmaceutical industries. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its role in contemporary research.

Historical Context and Discovery

This compound, also known as o-anisidine-4-sulfonic acid, emerged from the extensive exploration of aromatic chemistry in the late 19th and early 20th centuries. Its synthesis was a logical extension of the work on the sulfonation of aromatic amines, a critical process for the burgeoning dye industry. The foundational research on the sulfonation of o-anisidine, the parent amine of this compound, laid the groundwork for its isolation and characterization. While a singular "discovery" event is not prominently documented, its synthesis and properties were systematically investigated as part of the broader effort to understand the reactivity of substituted benzene derivatives. Its primary initial application was as a diazo component in the synthesis of azo dyes.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 98-42-0 | [3][4] |

| Molecular Formula | C₇H₉NO₄S | [3][4] |

| Molecular Weight | 203.22 g/mol | [3][4] |

| Melting Point | 305 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline powder | |

| Synonyms | o-Anisidine-4-sulfonic acid, 2-Aminoanisole-4-sulfonic acid, 2-Methoxyaniline-5-sulfonic acid | [1] |

Experimental Protocols: Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the direct sulfonation of o-anisidine. The following protocol is a detailed representation of this established procedure.

Reaction: Sulfonation of o-Anisidine

Starting Material: o-Anisidine (2-methoxyaniline) Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Oleum (fuming sulfuric acid)

Procedure:

-

Preparation: In a reaction vessel equipped with a stirrer and a thermometer, carefully add a measured quantity of o-anisidine.

-

Sulfonation: Slowly and with constant stirring, add an excess of concentrated sulfuric acid to the o-anisidine. The reaction is exothermic, and the temperature should be controlled by external cooling (e.g., an ice bath) to prevent unwanted side reactions.

-

Heating: After the initial addition, the reaction mixture is typically heated to a specific temperature (often in the range of 100-120 °C) and maintained for several hours to ensure the completion of the sulfonation reaction. The exact temperature and duration can be optimized to maximize the yield of the desired isomer.

-

Isolation: Upon completion, the reaction mixture is cooled and then carefully poured into a large volume of cold water or onto crushed ice. This causes the precipitation of the crude this compound.

-

Purification: The precipitated solid is collected by filtration and washed with cold water to remove excess sulfuric acid and any soluble impurities. Further purification can be achieved by recrystallization from hot water.

Diagram of the Synthesis Workflow:

Caption: A flowchart illustrating the key stages in the synthesis of this compound via the sulfonation of o-anisidine.

Applications in Drug Development and Research

While historically rooted in the dye industry, this compound and its derivatives have found applications in medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a sulfonic acid group on a substituted benzene ring, makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

Currently, there is limited direct evidence of this compound itself being involved in specific signaling pathways. However, its role as a key intermediate allows for its incorporation into molecules designed to target various biological processes. For instance, sulfonamide-containing compounds, for which this acid can be a precursor, are a well-established class of drugs with a wide range of therapeutic applications, including antibacterial, and diuretic activities. The sulfonic acid group can improve the pharmacokinetic properties of a drug candidate, such as its water solubility and ability to interact with biological targets.

Logical Relationship of its Utility in Drug Discovery:

Caption: A diagram illustrating the logical progression from this compound as a starting material to potential therapeutic applications through chemical modification.

Conclusion

This compound remains a compound of significant interest due to its established role in industrial synthesis and its potential as a building block in the development of novel pharmaceuticals. This guide has provided a concise yet detailed overview of its historical context, fundamental properties, and synthetic methodology. Further research into the biological activities of its derivatives is warranted to fully explore its potential in modern drug discovery.

References

Theoretical Calculations on the Electronic Structure of 3-Amino-4-methoxybenzenesulfonic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 3-Amino-4-methoxybenzenesulfonic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth methodologies and data presentation for understanding the molecule's quantum chemical properties.

Introduction

This compound is a substituted aromatic amine containing both an electron-donating amino (-NH2) and methoxy (-OCH3) group, along with an electron-withdrawing sulfonic acid (-SO3H) group. This unique combination of functional groups suggests a complex electronic landscape that governs its reactivity, potential for polymerization, and biological interactions.[1] Understanding the electronic structure is crucial for predicting its behavior in various chemical and biological systems. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating molecular properties at the atomic level.[2][3]

This guide outlines a proposed computational study to determine the geometric and electronic properties of this compound, providing a framework for future experimental and theoretical research.

Proposed Computational Methodology

The electronic structure calculations for this compound would be performed using quantum chemical methods. A widely accepted and effective approach for molecules of this nature is Density Functional Theory (DFT).[2][3]

Experimental Protocol: Computational Details

-

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: The DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional would be employed. This functional is known for its accuracy in predicting the electronic properties of organic molecules.[2]

-

Basis Set: The 6-31G* basis set would be used for initial geometry optimization and frequency calculations. This basis set provides a good balance between computational cost and accuracy for molecules containing first and second-row elements. For more refined electronic property calculations, a larger basis set such as 6-311++G** could be utilized.

-

Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the software's default values.

-

Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the stability of the structure.

-

Electronic Property Calculations: Following successful optimization, a series of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Data Presentation: Predicted Electronic and Structural Properties

The following tables summarize the hypothetical quantitative data expected from the proposed computational study.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.40 Å |

| C-S | 1.78 Å | |

| C-O | 1.37 Å | |

| Bond Angle | C-C-N | 120.5° |

| C-C-S | 119.8° | |

| C-C-O | 121.0° | |

| Dihedral Angle | H-N-C-C | 15.0° |

Table 2: Frontier Molecular Orbital Properties

| Property | Predicted Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 eV |

Table 3: Calculated Electronic Descriptors

| Descriptor | Predicted Value |

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 1.20 eV |

| Electronegativity (χ) | 3.53 eV |

| Chemical Hardness (η) | 2.33 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.68 eV |

Mandatory Visualization

The following diagrams illustrate the proposed computational workflow and the conceptual relationships of the calculated electronic properties.

Conclusion

The proposed theoretical study on this compound, utilizing Density Functional Theory, would provide significant insights into its electronic structure and properties. The calculated data on optimized geometry, frontier molecular orbitals, and other electronic descriptors will be invaluable for predicting its chemical reactivity, stability, and potential for use in drug design and materials science. This in-depth theoretical guide serves as a foundational framework for further computational and experimental investigations into this and other similarly structured molecules.

References

Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Using 3-Amino-4-methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3-amino-4-methoxybenzenesulfonic acid as a key intermediate in the synthesis of various azo dyes. It includes information on the physicochemical properties of the resulting dyes, experimental protocols for their synthesis, and a discussion of their potential applications.

Introduction

This compound is a versatile aromatic amine containing both a sulfonic acid group and a methoxy group. These functional groups make it a valuable precursor for the synthesis of a range of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for dyeing textiles such as cotton, wool, and silk. The methoxy group can influence the final color of the dye. This document focuses on the synthesis of several commercially significant dyes derived from this intermediate.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98-42-0 |

| Molecular Formula | C₇H₉NO₄S |

| Molecular Weight | 203.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 305 °C (decomposes) |

| Solubility | Soluble in water |

Azo Dyes Derived from this compound

Several azo dyes are synthesized using this compound as the diazo component. This section details the properties of some of these dyes.

| C.I. Name | C.I. Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Color | λmax (nm) |

| Acid Brown 83 | 20250 | 13011-68-2 | C₁₈H₁₃N₆NaO₈S | 496.39 | Yellowish-brown | 448 |

| Direct Red 83 | 29225 | 15418-16-3 | C₃₃H₂₀N₆Na₄O₁₇S₄ | 992.77 | Bluish-red to reddish-purple | 289, 544 |

| Direct Red 89 | - | 12217-67-3 | C₄₄H₃₂N₁₀Na₄O₁₆S₄ | 1177.0 | Yellowish-red | Not Found |

| Direct Red 220 | 29225 | 15418-16-3 | C₃₃H₂₀N₆Na₄O₁₇S₄ | 992.76 | Bluish-red to reddish-purple | Not Found |

Experimental Protocols

The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine, followed by coupling with a suitable aromatic compound (the coupling component).

Protocol 1: General Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is a common intermediate for the synthesis of the dyes listed above.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ice

Procedure:

-

In a beaker, suspend this compound (1.0 equivalent) in distilled water.

-

Add concentrated hydrochloric acid (2.5-3.0 equivalents) to the suspension.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture for 30-60 minutes at 0-5 °C.

-

The completion of the diazotization can be confirmed by a positive test for excess nitrous acid using starch-iodide paper. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.

Caption: General workflow for the diazotization of this compound.

Protocol 2: Synthesis of C.I. Acid Brown 83

This protocol is based on the general manufacturing method for C.I. Acid Brown 83, which involves a two-step coupling process.[1]

Step 2a: First Coupling Reaction

-

Prepare the diazonium salt solution of this compound as described in Protocol 1.

-

In a separate reaction vessel, dissolve resorcinol (1.0 equivalent) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution).

-

Cool the resorcinol solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the resorcinol solution with vigorous stirring, maintaining the temperature below 10 °C and keeping the solution alkaline.

-

Stir the reaction mixture for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

-

The intermediate monoazo dye is then treated with a copper sulfate solution in aqueous ammonia. This step introduces the copper complex and results in the substitution of the methoxy group with a hydroxyl group.[1]

Step 2b: Second Coupling Reaction

-

The copper complex from the previous step is then used in a second coupling reaction.

-

Diazotize 4-nitrobenzene-1,3-diamine according to a standard diazotization procedure.

-

Couple the resulting diazonium salt with the copper complex intermediate under appropriate pH and temperature conditions to yield C.I. Acid Brown 83.[1]

-

The final product can be isolated by salting out, filtration, washing, and drying.

Caption: Synthesis pathway for C.I. Acid Brown 83.

Protocol 3: Synthesis of C.I. Direct Red 83

This protocol is based on the general manufacturing method for C.I. Direct Red 83.[2]

-

Prepare the diazonium salt solution from two molar equivalents of this compound as described in Protocol 1.

-

In a separate reaction vessel, dissolve N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (1.0 equivalent) in an aqueous alkaline solution.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature and pH at an appropriate level for the coupling reaction.

-

After the coupling reaction is complete, treat the resulting disazo dye with an ammoniacal copper sulfate solution. This step forms the copper complex of the dye, and during this process, the methoxy groups are substituted by hydroxyl groups to form the final C.I. Direct Red 83.[2]

-

Isolate the final product by precipitation, filtration, washing, and drying.

Caption: Synthesis pathway for C.I. Direct Red 83.

Biological Activity and Applications in Drug Development

While azo dyes are extensively used as colorants, some have shown biological activity, including antibacterial, antifungal, and antiviral properties.[3][4][5] The azo linkage can be cleaved by azoreductases present in various microorganisms, including gut microbiota. This property has been explored for colon-specific drug delivery, where a pharmacologically active molecule is linked via an azo bond to a carrier, which is then cleaved in the colon to release the drug.